Propargyl-PEG5-tetra-Ac-beta-D-glucose
Overview
Description
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a specialized chemical compound used primarily in the field of bioconjugation and drug delivery. It is a Click Chemistry-ready crosslinker containing a propargyl group and beta-D-glucose. The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .
Mechanism of Action
Target of Action
The primary targets of Propargyl-PEG5-tetra-Ac-beta-D-glucose are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
This compound contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction, facilitated by copper, results in the formation of stable triazole linkages .
Biochemical Pathways
The formation of stable triazole linkages can potentially alter the function and behavior of the target biomolecules .
Pharmacokinetics
The presence of d-glucose in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can lead to changes in the structure and function of these biomolecules.
Action Environment
The action of this compound is influenced by the presence of copper, which catalyzes the reaction between the propargyl group and azide-bearing compounds . Additionally, the compound’s solubility and selectivity of reaction are increased in aqueous media due to the presence of D-glucose .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG5-tetra-Ac-beta-D-glucose plays a significant role in biochemical reactions due to its ability to form stable triazole linkages through Click Chemistry. The propargyl groups in the compound can react with azide-bearing compounds or biomolecules, facilitating the formation of these linkages . This reaction is catalyzed by copper, which enhances the efficiency and selectivity of the process. The beta-D-glucose moiety in this compound increases its solubility in aqueous media, further improving the selectivity of the PEGylation reaction . This compound interacts with various enzymes, proteins, and other biomolecules, making it a versatile tool in biochemical research.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages with azide-bearing biomolecules allows it to modify proteins and other cellular components, thereby altering their function and activity . This can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of stable triazole linkages, which can modify the structure and function of proteins and other biomolecules. The beta-D-glucose moiety in the compound enhances its solubility in aqueous media, facilitating its interaction with various biomolecules . This mechanism allows this compound to exert its effects at the molecular level, including enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and can be stored at -20°C for extended periods without significant degradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that this compound can have lasting impacts on cell signaling pathways, gene expression, and cellular metabolism, depending on the duration of exposure and concentration used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound’s ability to form stable triazole linkages through Click Chemistry allows it to participate in metabolic processes that modify proteins and other biomolecules . This can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s beta-D-glucose moiety enhances its solubility in aqueous media, facilitating its movement within the cellular environment . This allows this compound to reach its target sites and exert its effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions, enhancing its overall efficacy in research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose involves the conjugation of a propargyl group to a polyethylene glycol (PEG) chain, which is then linked to a beta-D-glucose molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes, with options for Good Manufacturing Practice (GMP) grade for clinical applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-tetra-Ac-beta-D-glucose primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper catalysts.
Conditions: Mild temperatures, aqueous or organic solvents, and controlled pH levels.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various bioconjugation applications .
Scientific Research Applications
Propargyl-PEG5-tetra-Ac-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and material science.
Biology: Facilitates the study of biomolecular interactions and cellular processes.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic tools and biosensors
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG5-tetra-Ac-beta-D-galactose: Similar in structure but contains beta-D-galactose instead of beta-D-glucose.
Propargyl-PEG5-tetra-Ac-beta-D-mannose: Contains beta-D-mannose, offering different solubility and reactivity properties.
Uniqueness
Propargyl-PEG5-tetra-Ac-beta-D-glucose is unique due to its beta-D-glucose component, which enhances its solubility in aqueous media and increases the selectivity of the PEGylation reaction. This makes it particularly useful in drug delivery systems where solubility and stability are critical .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-NHTNDUFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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